2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid typically involves the reaction of piperazine derivatives with pyridine carboxaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-Oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetic acid
- [3-Oxo-1-(4-pyridinylmethyl)-2-piperazinyl]acetic acid
- [3-Oxo-1-(2-phenylethyl)-2-piperazinyl]acetic acid
Uniqueness
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)6-10-12(18)14-4-5-15(10)8-9-2-1-3-13-7-9/h1-3,7,10H,4-6,8H2,(H,14,18)(H,16,17) |
InChI Key |
BJWIGOXECUMUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.